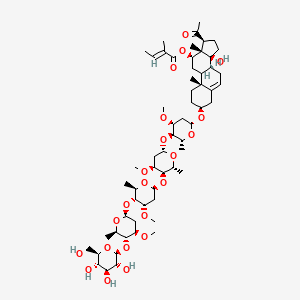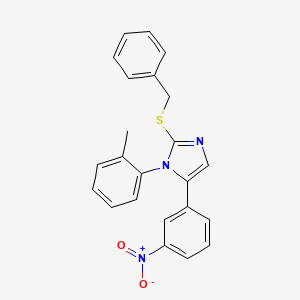
N-(4-amino-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-amino-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C21H19F2N5O3S and its molecular weight is 459.47. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Reactivity and Synthesis
Chemical Reactivity : The compound exhibits notable reductive chemistry, such as the enzymatic reduction of nitro groups in hypoxic cells, contributing to its selective toxicity towards these cells. This reactivity is significant in the context of hypoxia-selective cytotoxins, useful in targeting hypoxic tumor cells (Palmer et al., 1995).
Synthesis Applications : It serves as a precursor for various heterocyclic compounds, as evidenced by studies on pyrimidine-5-carboxamide derivatives synthesis. The compound's ability to undergo reactions like alkylation in alkaline mediums is of interest in synthetic chemistry (Dotsenko et al., 2013).
Biological Evaluation and Antitumor Activity
Anticancer Properties : This compound has been evaluated for its potential in anticancer therapies. For example, derivatives of this compound have been screened against human tumor breast cancer cell lines, showing significant activity, indicating its potential in cancer research (Ghorab et al., 2014).
Dual Inhibitors of Enzymes : Derivatives of the compound are being investigated as dual inhibitors of dihydrofolate reductase and thymidylate synthase, highlighting their potential as antitumor agents. The compound's structure allows it to inhibit these crucial enzymes involved in tumor growth and proliferation (Gangjee et al., 2005).
Antibacterial and Antioxidant Potential
Antibacterial Activities : There's an exploration into the antimicrobial potential of newly synthesized derivatives of this compound. Some of these derivatives have shown potent inhibitory action against various bacterial strains, indicating their utility in developing new antibacterial agents (Kumar et al., 2011).
Antioxidant Properties : The antioxidant potential of certain derivatives has also been studied, with some showing profound antioxidant potential in the DPPH assay method. This suggests their use in combating oxidative stress-related conditions (Kumar et al., 2011).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-amino-2-thiouracil with 2,4-dimethylphenyl isocyanate to form N-(2-(2,4-dimethylphenylamino)-2-oxoethyl)thiouracil. This intermediate is then reacted with 3,4-difluorobenzoyl chloride to form N-(2-(2,4-dimethylphenylamino)-2-oxoethyl)-3,4-difluorobenzamide. Finally, the compound is cyclized with formic acid to form the desired product, N-(4-amino-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide.", "Starting Materials": [ "4-amino-2-thiouracil", "2,4-dimethylphenyl isocyanate", "3,4-difluorobenzoyl chloride", "formic acid" ], "Reaction": [ "4-amino-2-thiouracil is reacted with 2,4-dimethylphenyl isocyanate in the presence of a base to form N-(2-(2,4-dimethylphenylamino)-2-oxoethyl)thiouracil.", "N-(2-(2,4-dimethylphenylamino)-2-oxoethyl)thiouracil is then reacted with 3,4-difluorobenzoyl chloride in the presence of a base to form N-(2-(2,4-dimethylphenylamino)-2-oxoethyl)-3,4-difluorobenzamide.", "Finally, N-(2-(2,4-dimethylphenylamino)-2-oxoethyl)-3,4-difluorobenzamide is cyclized with formic acid to form N-(4-amino-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide." ] } | |
Número CAS |
888425-75-0 |
Nombre del producto |
N-(4-amino-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide |
Fórmula molecular |
C21H19F2N5O3S |
Peso molecular |
459.47 |
Nombre IUPAC |
N-[4-amino-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C21H19F2N5O3S/c1-10-3-6-15(11(2)7-10)25-16(29)9-32-21-27-18(24)17(20(31)28-21)26-19(30)12-4-5-13(22)14(23)8-12/h3-8H,9H2,1-2H3,(H,25,29)(H,26,30)(H3,24,27,28,31) |
Clave InChI |
XDFIIMMRKOXPQM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2,5-dimethoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2640717.png)
![N-(4-fluorobenzyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2640718.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2640721.png)
![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2640723.png)
![1-Ethyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2640724.png)
![6-(3,4-Dimethylphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2640725.png)
![8-bromo-10-methoxy-2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2640726.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2640727.png)

methanol](/img/structure/B2640732.png)
![N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2640736.png)

![2-{4-[(4-nitrobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B2640739.png)
![N-[(2-Benzylcyclopropyl)methyl]-2-chloroacetamide](/img/structure/B2640740.png)